molecular formula C14H16F4N2O2 B2825427 (4-(2-Fluoroethyl)piperazin-1-yl)(2,4,5-trifluoro-3-methoxyphenyl)methanone CAS No. 2034226-62-3

(4-(2-Fluoroethyl)piperazin-1-yl)(2,4,5-trifluoro-3-methoxyphenyl)methanone

Cat. No.: B2825427
CAS No.: 2034226-62-3
M. Wt: 320.288
InChI Key: WIYZYWGPECPESH-UHFFFAOYSA-N
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Description

(4-(2-Fluoroethyl)piperazin-1-yl)(2,4,5-trifluoro-3-methoxyphenyl)methanone is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(2-Fluoroethyl)piperazin-1-yl)(2,4,5-trifluoro-3-methoxyphenyl)methanone typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Fluoroethyl Group: The fluoroethyl group can be introduced via nucleophilic substitution reactions using fluoroethyl halides.

    Attachment of the Trifluoromethoxyphenyl Group: This step involves the coupling of the piperazine derivative with a trifluoromethoxyphenyl precursor, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(4-(2-Fluoroethyl)piperazin-1-yl)(2,4,5-trifluoro-3-methoxyphenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Fluoroethyl halides for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (4-(2-Fluoroethyl)piperazin-1-yl)(2,4,5-trifluoro-3-methoxyphenyl)methanone can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be used to study the effects of fluorinated piperazine derivatives on biological systems. It can serve as a tool for investigating receptor binding, enzyme inhibition, and other biochemical processes.

Medicine

In medicinal chemistry, this compound may be explored for its potential therapeutic properties. Piperazine derivatives are known for their activity against various diseases, including cancer, infections, and neurological disorders.

Industry

In the industrial sector, this compound can be used in the development of new materials, agrochemicals, and pharmaceuticals. Its unique chemical properties make it a valuable component in various industrial applications.

Comparison with Similar Compounds

Similar Compounds

  • (4-(2-Fluoroethyl)piperazin-1-yl)(2,4-difluoro-3-methoxyphenyl)methanone
  • (4-(2-Fluoroethyl)piperazin-1-yl)(2,4,5-trifluoro-3-ethoxyphenyl)methanone
  • (4-(2-Fluoroethyl)piperazin-1-yl)(2,4,5-trifluoro-3-hydroxyphenyl)methanone

Uniqueness

The uniqueness of (4-(2-Fluoroethyl)piperazin-1-yl)(2,4,5-trifluoro-3-methoxyphenyl)methanone lies in its specific substitution pattern and the presence of both fluoroethyl and trifluoromethoxy groups

Properties

IUPAC Name

[4-(2-fluoroethyl)piperazin-1-yl]-(2,4,5-trifluoro-3-methoxyphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F4N2O2/c1-22-13-11(17)9(8-10(16)12(13)18)14(21)20-6-4-19(3-2-15)5-7-20/h8H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIYZYWGPECPESH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1F)F)C(=O)N2CCN(CC2)CCF)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F4N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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